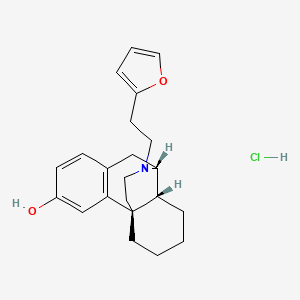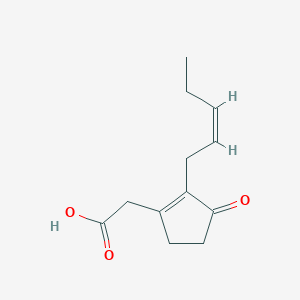
3,7-Didehydrojasmonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,7-Didehydrojasmonic acid is a derivative of jasmonic acid, a plant hormone belonging to the jasmonate family Jasmonates are lipid-derived signaling molecules that play crucial roles in plant growth, development, and defense responses
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Didehydrojasmonic acid typically involves the oxidation of jasmonic acid or its derivatives. One common method is the use of oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or acetone, and the temperature is maintained at a specific range to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using similar oxidizing agents. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization or chromatography. The choice of solvent, temperature, and reaction time are critical factors in scaling up the production.
Chemical Reactions Analysis
Types of Reactions
3,7-Didehydrojasmonic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert it back to jasmonic acid or other reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more oxidized jasmonate derivatives, while reduction can produce reduced forms of jasmonic acid.
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing other jasmonate derivatives.
Biology: Studied for its role in plant signaling and defense mechanisms.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the production of flavors, fragrances, and other industrial products.
Mechanism of Action
The mechanism of action of 3,7-Didehydrojasmonic acid involves its interaction with specific molecular targets and pathways in plants. It binds to receptors that trigger signaling cascades, leading to various physiological responses such as growth inhibition, defense activation, and stress tolerance. The exact molecular targets and pathways may vary depending on the specific context and organism.
Comparison with Similar Compounds
3,7-Didehydrojasmonic acid can be compared with other jasmonate derivatives such as:
Jasmonic acid: The parent compound with similar signaling functions.
Methyl jasmonate: A volatile derivative used in plant defense and fragrance production.
Dihydrojasmonic acid: A reduced form with distinct biological activities.
Each of these compounds has unique properties and applications, making this compound a valuable addition to the jasmonate family.
Properties
CAS No. |
120282-76-0 |
|---|---|
Molecular Formula |
C12H16O3 |
Molecular Weight |
208.25 g/mol |
IUPAC Name |
2-[3-oxo-2-[(Z)-pent-2-enyl]cyclopenten-1-yl]acetic acid |
InChI |
InChI=1S/C12H16O3/c1-2-3-4-5-10-9(8-12(14)15)6-7-11(10)13/h3-4H,2,5-8H2,1H3,(H,14,15)/b4-3- |
InChI Key |
QAAHGFINENUHAR-ARJAWSKDSA-N |
Isomeric SMILES |
CC/C=C\CC1=C(CCC1=O)CC(=O)O |
Canonical SMILES |
CCC=CCC1=C(CCC1=O)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


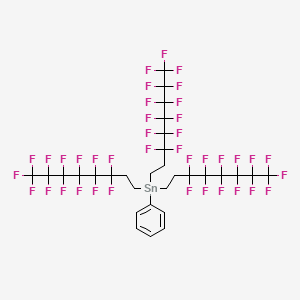
![Methyl (2E)-3-{4-(benzyloxy)-2-[(3-methylbut-2-en-1-yl)oxy]phenyl}prop-2-enoate](/img/structure/B14145565.png)
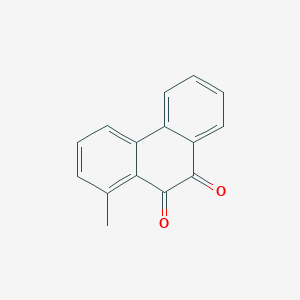
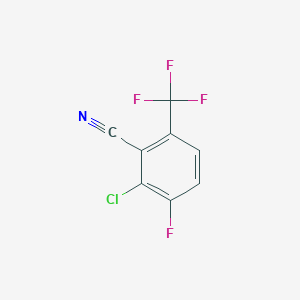
![N-[2-(2-acetamidoethyl)-1-methylbenzimidazol-5-yl]-4-chlorobenzamide](/img/structure/B14145595.png)
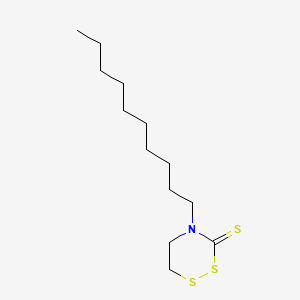
![(1Z)-N'-{[(4-bromo-2,3,5-trimethylphenoxy)acetyl]oxy}-2-(2,4-dichlorophenyl)ethanimidamide](/img/structure/B14145602.png)
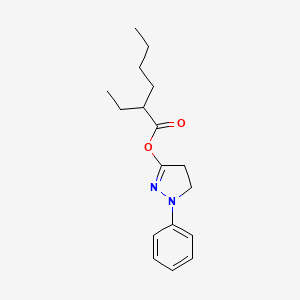
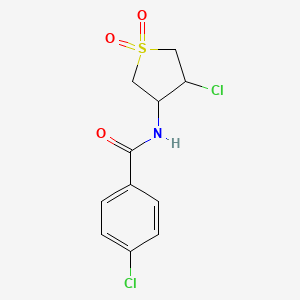
![2-[2-Hydroxyethyl-[(2-methyl-5-nitrophenyl)methyl]amino]ethanol](/img/structure/B14145629.png)
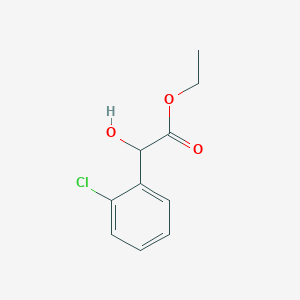
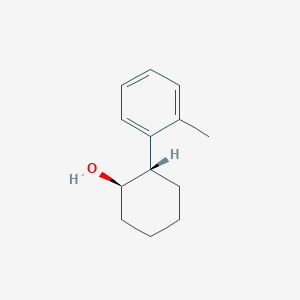
![N-(4-bromophenyl)-2-({N-[2-(morpholin-4-yl)ethyl]glycyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B14145654.png)
